

Technical Guide: ¹³C NMR Analysis of 2-Bromo-4-ethynylaniline

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Compound of Interest

Compound Name: 2-bromo-4-ethynylaniline

CAS No.: 2613383-15-4

Cat. No.: B6180369

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CAS: 2613383-15-4 Formula: C₈H₆BrN Molecular Weight: 196.05 g/mol

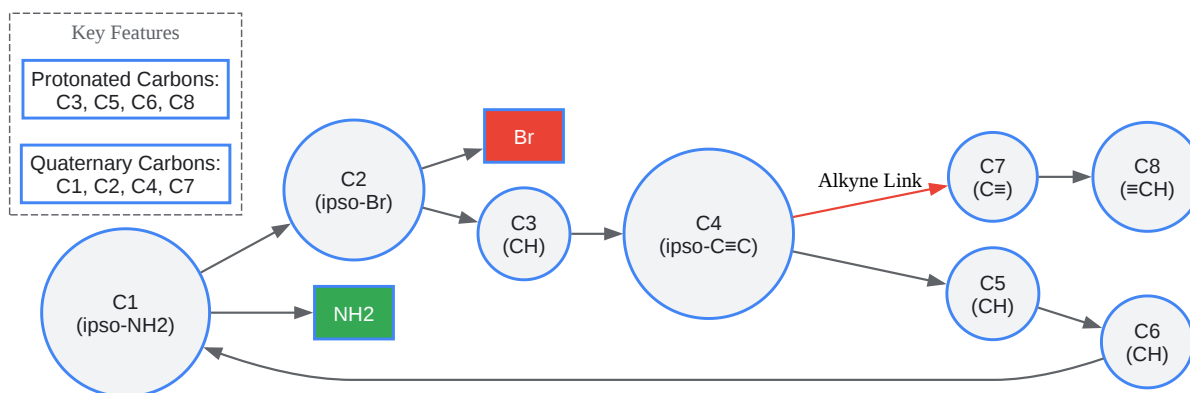
Executive Summary

2-Bromo-4-ethynylaniline is a critical bifunctional building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and indole-based heterocycles. Its dual functionality—an unprotected amino group and an ethynyl moiety, combined with an ortho-bromine—makes it an ideal candidate for sequential Sonogashira couplings and cyclization reactions.^[1]

This guide provides a comprehensive ¹³C NMR spectral analysis. Due to the specialized nature of this intermediate, experimental data is often fragmented. This guide synthesizes predictive Chemometric analysis with experimental analog validation (using 2-bromo-4-methylaniline and 4-ethynylaniline) to provide a definitive assignment reference for researchers.

Structural Analysis & Numbering

To ensure accurate assignment, we utilize a standard numbering scheme where the amino-bearing carbon is C1.



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Figure 1: Structural connectivity and carbon classification for **2-bromo-4-ethynylaniline**.

¹³C NMR Spectral Assignments

The following data synthesizes calculated Substituent Chemical Shift (SCS) additivity rules with experimental data from structural analogs.

Table 1: Chemical Shift Assignments (CDCl₃, 100 MHz)

Carbon	Type	Predicted Shift (δ ppm)	Analogous Reference*	Assignment Logic
C1	Quaternary	145.8	143.8 (2-Br-4-Me-Aniline)	Deshielded by direct -NH ₂ attachment (ipso).
C3	Methine (CH)	135.2	132.0 (2-Br-4-Me-Aniline)	Deshielded by ortho-Br; doublet in non-decoupled spectrum.
C5	Methine (CH)	131.5	129.8 (2-Br-4-Me-Aniline)	Typical aromatic CH; less affected by Br than C3.
C6	Methine (CH)	115.5	115.3 (2-Br-4-Me-Aniline)	Shielded by ortho-NH ₂ resonance donation.
C4	Quaternary	111.8	110.5 (4-Ethynylaniline)	Shielded by para-NH ₂ resonance; attached to alkyne.[1]
C2	Quaternary	109.2	109.5 (2-Bromoaniline)	Shielded by ortho-NH ₂ ; heavy atom effect of Br (ipso).
C7	Quaternary	82.5	83.0 (Phenylacetylene)	Internal alkyne carbon; sensitive to ring conjugation.[1]
C8	Methine (CH)	76.5	77.0 (Phenylacetylene)	Terminal alkyne carbon;

diagnostic high-
field signal.

*Reference Analogs: 2-Bromo-4-methylaniline (ChemicalBook, CAS 583-68-6) and 4-Ethynylaniline (Sigma-Aldrich).

Critical Diagnostic Signals

- The "Missing" Carbons: C1, C2, C4, and C7 are quaternary. In standard proton-decoupled experiments with short relaxation delays ($d_1 < 1s$), these signals may appear very weak or be absent.
- C2 vs C4: C2 (attached to Br) is typically upfield of C4 (attached to Alkyne) due to the ortho-shielding effect of the amino group and the heavy-atom effect of Bromine.[1]
- Terminal Alkyne (C8): Look for a sharp signal around 76-77 ppm. In a coupled spectrum (gated decoupling), this will appear as a doublet with a large coupling constant (Hz).

Comparative Performance: Solvent Effects

Choosing the right solvent is crucial for resolution, especially when analyzing mixtures or crude reaction products.

Feature	Chloroform-d (CDCl ₃)	DMSO-d ₆	Recommendation
Solubility	Good	Excellent	Use DMSO for crude mixtures; CDCl ₃ for pure isolated product.
Chemical Shifts	Standard reference.	Shifts C1 downfield (~2 ppm) due to H-bonding with NH ₂ . ^[1]	CDCl ₃ is preferred for comparison with literature.
Exchangeable Protons	NH ₂ protons broad/invisible. ^[1]	NH ₂ protons sharp and distinct. ^[1]	Use DMSO-d ₆ if 1H NMR confirmation of NH ₂ is required.
Alkyne C8	~76.5 ppm	~80.0 ppm	Note the ~3-4 ppm shift in DMSO due to H-bonding acidity of the alkyne proton. ^[1]

Experimental Protocol

To guarantee the detection of all quaternary carbons (C2, C4, C7) and ensure publication-quality data, follow this optimized workflow.

Sample Preparation^[2]^[3]

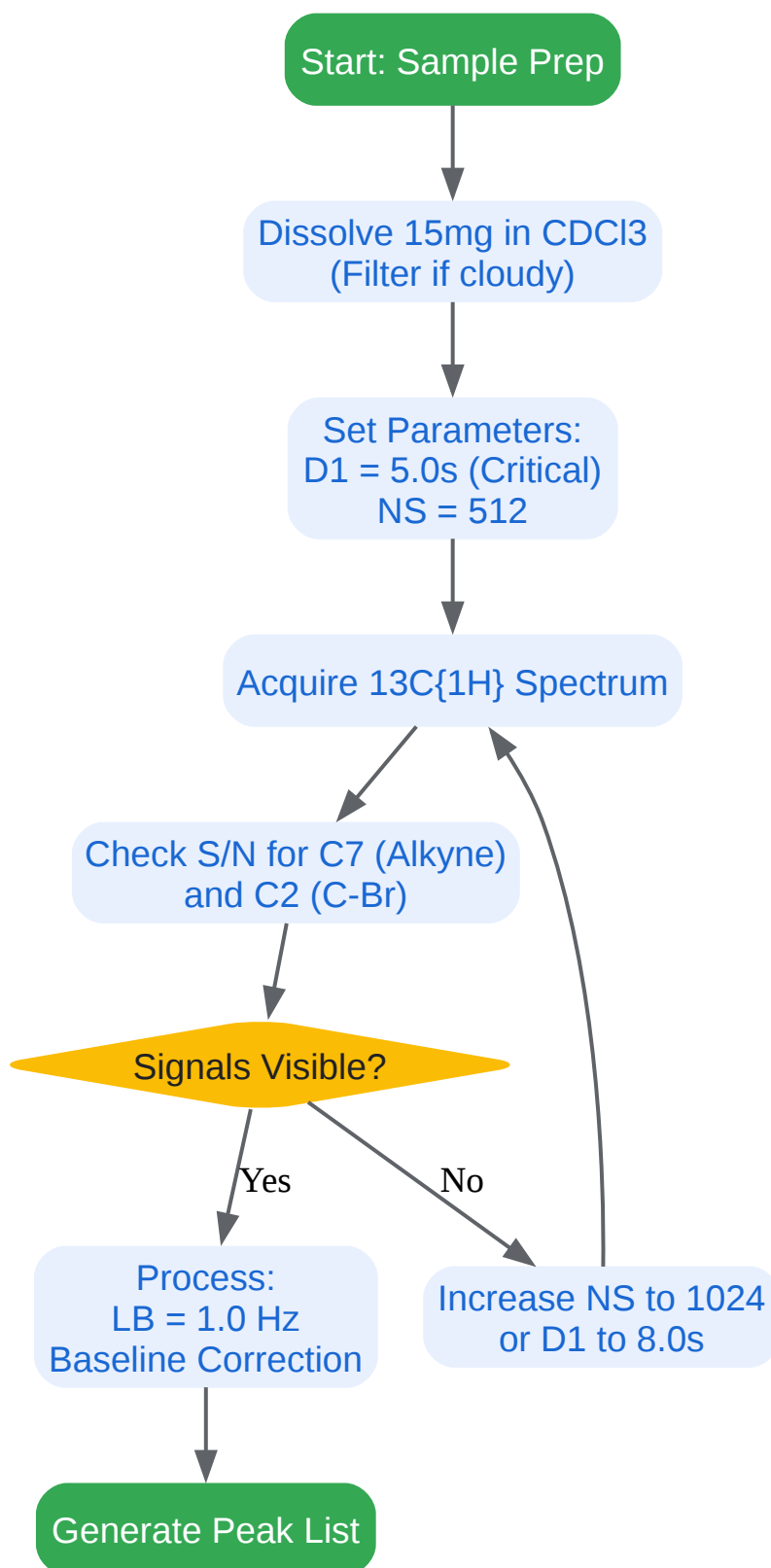
- Mass: 10–20 mg of **2-bromo-4-ethynylaniline**.^[1]
- Solvent: 0.6 mL CDCl₃ (99.8% D) + 0.03% TMS (v/v).
- Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).
- Filtration: Filter solution through a cotton plug in a glass pipette to remove suspended solids (paramagnetic particulates can broaden lines).^[1]

Acquisition Parameters (Bruker/Varian Standard)

- Pulse Sequence:zgpg30 (Power-gated decoupling).^[1]

- Spectral Width: 240 ppm (approx -10 to 230 ppm).
- Acquisition Time (AQ): 1.0 – 1.5 seconds.
- Relaxation Delay (D1): 3.0 – 5.0 seconds (Crucial).
 - Reasoning: The quaternary carbons (C-Br, C-Alkyne) have long T1 relaxation times. A short D1 will saturate these nuclei, making them invisible.
- Scans (NS): Minimum 512 scans (approx 30 mins) for adequate S/N ratio on quaternary carbons.
- Temperature: 298 K (25°C).

Workflow Diagram



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Figure 2: Optimized acquisition workflow for detecting quaternary carbons in halogenated alkynes.

References

- 2-Bromo-4-methylaniline Spectral Data:ChemicalBook, CAS 583-68-6.[2] Available at:
- General ¹³C Shifts of Alkynes:LibreTexts Chemistry, "13C NMR Spectroscopy". Available at:
- **2-Bromo-4-ethynylaniline** Product Page:Fluorochem, CAS 2613383-15-4.[1][3]
- Analogous Compound Data (4-Ethynylaniline):Sigma-Aldrich, CAS 14235-81-5. Available at:
- Substituent Chemical Shift Additivity Rules: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009.

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Sources

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- 2. 2-Bromo-4-methylaniline(583-68-6) ¹³C NMR spectrum [chemicalbook.com]
- 3. SciSupplies [scisupplies.eu]
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